molecular formula C16H16N2S B1210336 Pifithrin-Beta CAS No. 60477-34-1

Pifithrin-Beta

Cat. No.: B1210336
CAS No.: 60477-34-1
M. Wt: 268.4 g/mol
InChI Key: IMUKUMUNZJILCG-UHFFFAOYSA-N
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Description

Pifithrin-beta is a small-molecule compound known for its ability to inhibit the function of the tumor suppressor protein p53. This compound is derived from pifithrin-alpha, which is unstable in tissue culture medium and rapidly converts to its condensation product, this compound .

Biochemical Analysis

Biochemical Properties

Pifithrin-Beta plays a crucial role in biochemical reactions by inhibiting the activity of p53, a protein that regulates the cell cycle and apoptosis. The compound interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound binds to p53, preventing its interaction with DNA and subsequent transcriptional activation of target genes. This inhibition affects the expression of proteins involved in cell cycle regulation and apoptosis, such as p21 and MDM-2 .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting p53, this compound influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to reduce p53-dependent apoptosis and cell cycle arrest in response to DNA damage. This effect is particularly relevant in cancer cells, where p53 activity is often dysregulated .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to p53, which prevents p53 from interacting with DNA and activating transcription. This inhibition leads to a decrease in the expression of p53 target genes, such as p21 and MDM-2. Additionally, this compound may affect other signaling pathways and cellular processes indirectly by modulating p53 activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be unstable in tissue culture medium, rapidly converting to its condensation product. This instability can affect its efficacy and the duration of its inhibitory effects on p53. Long-term studies have shown that this compound can exhibit cytotoxic effects in vitro, particularly at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit p53 activity and reduce apoptosis and cell cycle arrest. At higher doses, this compound may exhibit cytotoxic effects and potentially enhance cytotoxicity in combination with other treatments. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to its inhibition of p53. By modulating p53 activity, the compound can influence the expression of genes involved in metabolism, such as those regulating glycolysis and oxidative phosphorylation. This modulation can affect metabolic flux and metabolite levels, potentially altering cellular energy balance and redox status .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its uptake and localization. Its distribution can affect its efficacy and the extent of p53 inhibition in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound’s ability to inhibit p53 depends on its localization within the nucleus, where p53 exerts its transcriptional regulatory functions. Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .

Preparation Methods

Chemical Reactions Analysis

Pifithrin-beta undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include the use of pifithrin-alpha as a precursor and appropriate solvents and catalysts to facilitate the condensation reaction. The major product formed from these reactions is this compound itself .

Scientific Research Applications

Pifithrin-beta has several scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13/h6-10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUKUMUNZJILCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301010190
Record name Pifithrin-beta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301010190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60477-34-1
Record name Pifithrin-beta
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060477341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pifithrin-beta
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301010190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIFITHRIN-.BETA.
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45I8QO7K37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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